molecular formula C13H20N2O5S B5040196 N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide

N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B5040196
M. Wt: 316.38 g/mol
InChI Key: HRPBJIHQZSBDMJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of methoxyethyl and methoxy-N-methylsulfonylanilino groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:

    Formation of the Methoxyethyl Group: This can be achieved by reacting an appropriate alcohol with a methoxyethylating agent under basic conditions.

    Introduction of the Methoxy-N-methylsulfonylanilino Group: This step may involve the reaction of aniline derivatives with methoxy and methylsulfonyl groups under acidic or basic conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a drug candidate for various therapeutic areas.

    Industry: Use in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-(4-methoxyanilino)acetamide
  • N-(2-methoxyethyl)-2-(4-methylsulfonylanilino)acetamide
  • N-(2-ethoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide

Uniqueness

N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

For precise and detailed information, consulting scientific literature and databases such as ChemSpider, PubChem, or specific journal articles would be necessary.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-19-9-8-14-13(16)10-15(21(3,17)18)11-4-6-12(20-2)7-5-11/h4-7H,8-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPBJIHQZSBDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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